7-(Aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a substituted pyridine with a suitable amine can lead to the formation of the desired pyrazine ring through intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-(Aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(Aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites on proteins, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar core structure and exhibit various biological activities, including antimicrobial and antiviral properties.
Imidazo[1,2-a]pyrazine Derivatives: Known for their use as acetylcholinesterase inhibitors and antioxidants, these compounds are explored for treating neurological disorders.
Uniqueness: 7-(Aminomethyl)-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C11H16N4O |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
7-(aminomethyl)-4-propyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C11H16N4O/c1-2-3-15-7-10(16)14-9-4-8(5-12)6-13-11(9)15/h4,6H,2-3,5,7,12H2,1H3,(H,14,16) |
InChI Key |
BQBICUQNCVXHMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(=O)NC2=C1N=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.